[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate

Catalog No.
S3323717
CAS No.
31002-27-4
M.F
C15H20O9
M. Wt
344.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethy...

CAS Number

31002-27-4

Product Name

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate

Molecular Formula

C15H20O9

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C15H20O9/c1-21-8-4-3-7(5-9(8)22-2)14(20)24-15-13(19)12(18)11(17)10(6-16)23-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15+/m1/s1

InChI Key

SSWOBGVMZQWPTN-VVSAWPALSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule characterized by a sugar moiety (a hexose derivative) with multiple hydroxyl groups and a benzoate ester. Its structural formula indicates that it contains several functional groups that contribute to its chemical properties and potential biological activities.

The molecular structure can be broken down into two main components:

  • Sugar Moiety: The oxane ring structure is derived from glucose, featuring three hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6.
  • Benzoate Ester: The presence of the 3,4-dimethoxybenzoate group suggests potential interactions with biological targets due to the aromatic nature of the benzoate portion.

The mechanism of action for Tecomin is not fully understood. In the context of T. chinensis flowers, studies have investigated its pharmacokinetics in rats, but the specific biological role remains unclear [].

For Tecomin derived from cereal seeds, the proposed mechanism involves acting as a soil probiotic. It may enhance beneficial microbial populations, improve root activity, and increase nutrient uptake by plants []. However, more research is needed to validate these claims.

Tecomin (EVT-3172365) plays a crucial role in drug development by acting as a transporter inhibitor. It specifically inhibits a protein called P-glycoprotein (P-gp), which is found in the membranes of various cell types, including those in the intestines, blood-brain barrier, and kidneys [].

P-gp acts as a pump, actively transporting certain drugs out of cells, thereby reducing their intracellular concentration and potentially their therapeutic effect. By inhibiting P-gp, Tecomin can increase the bioavailability of co-administered drugs, meaning that a higher proportion of the drug reaches its target site and exerts its intended action []. This can be particularly important for drugs that are poorly absorbed or have difficulty crossing the blood-brain barrier.

Here are some specific examples of how Tecomin is used in medical research:

  • Enhancing the efficacy of chemotherapeutic agents: P-gp can limit the effectiveness of some chemotherapy drugs by pumping them out of cancer cells. Tecomin can be co-administered with these drugs to improve their uptake by cancer cells and potentially enhance their anti-tumor activity [].
  • Improving the delivery of drugs to the brain: P-gp restricts the passage of many drugs across the blood-brain barrier, which limits their ability to reach the central nervous system. Tecomin can be used to facilitate the delivery of drugs to the brain for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease [].
  • Investigating drug-drug interactions: Tecomin can be a valuable tool in studying how different drugs interact with each other. By inhibiting P-gp, researchers can assess the potential for one drug to affect the absorption or elimination of another drug [].
Typical of sugar derivatives and esters:

  • Hydrolysis: The ester bond can be hydrolyzed in acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids under specific conditions.
  • Reduction: The carbonyl groups can be reduced back to hydroxyls using reducing agents such as sodium borohydride.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems.

The synthesis of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate can be approached through several methods:

  • Glycosylation Reactions: This involves the coupling of a sugar alcohol with a benzoic acid derivative using activating agents like carbodiimides.
  • Protective Group Strategies: Utilizing protective groups for hydroxyls during synthesis can help in selectively introducing functional groups without unwanted reactions.
  • Multi-step Synthesis: A combination of oxidation and reduction reactions can be applied to create the desired hydroxymethyl and methoxy functionalities.

These methods require careful optimization to achieve high yields and purity of the final product.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Food Industry: Sugar derivatives are often used as sweeteners or flavor enhancers; thus, this compound could be explored for such applications.
  • Cosmetics: Its antioxidant properties may make it suitable for formulations aimed at skin protection.

Interaction studies are crucial in determining how this compound interacts with biological macromolecules:

  • Protein Binding Studies: Understanding how the compound binds to proteins could provide insights into its mechanism of action in biological systems.
  • Enzyme Interaction Assays: Evaluating its effect on enzyme activity can help identify potential therapeutic targets.

Such studies are essential for assessing the safety and efficacy of the compound in practical applications.

Several compounds share structural similarities with [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Alpha-D-glucoseSimple hexose sugarFundamental building block for polysaccharides
QuercetinFlavonoid with multiple hydroxyl groupsKnown for strong antioxidant properties
RutinGlycoside form of quercetinExhibits enhanced bioavailability compared to quercetin

Uniqueness

The uniqueness of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate lies in its specific combination of sugar moiety and aromatic ester functionality. This dual nature may confer distinct biological activities not present in simpler sugars or flavonoids alone.

XLogP3

-1.2

Dates

Last modified: 08-19-2023

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